molecular formula C27H29N3O5 B2421469 1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1019152-40-9

1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2421469
CAS No.: 1019152-40-9
M. Wt: 475.545
InChI Key: DTYZSPSBAONGMB-UHFFFAOYSA-N
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Description

1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H29N3O5 and its molecular weight is 475.545. The purity is usually 95%.
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Biological Activity

The compound 1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione , identified by its CAS number 946296-10-2 , is a derivative of quinazoline known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and case studies.

PropertyValue
Molecular FormulaC25H26N4O5
Molecular Weight462.5 g/mol
StructureStructure

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the oxazole ring and subsequent modifications to introduce the quinazoline moiety. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB231 (breast cancer). Studies have shown that it possesses cytotoxic effects with IC50 values comparable to established chemotherapeutics.

  • Cytotoxicity Studies :
    • The compound demonstrated effective inhibition of cell proliferation in both HeLa and MDA-MB231 cell lines.
    • IC50 values were reported in the range of 10.58 to 18.79 µM , indicating potent activity .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Tyrosine Kinase Receptors : Quinazoline derivatives are known to inhibit various tyrosine kinase receptors involved in cancer progression. This inhibition disrupts signaling pathways critical for tumor growth and metastasis .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases .

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives, including the compound under discussion, showed significant antitumor activity against HepG2 (liver cancer) cells with an IC50 value of 7.09 µM , outperforming doxorubicin in some assays .

Case Study 2: Structure-Activity Relationship (SAR)
Research highlighted the importance of structural modifications on the quinazoline scaffold. Variations in substituents led to changes in biological activity, with certain modifications enhancing anticancer efficacy significantly .

Properties

IUPAC Name

1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-17(2)34-20-12-10-19(11-13-20)25-28-23(18(3)35-25)16-29-24-9-5-4-8-22(24)26(31)30(27(29)32)15-21-7-6-14-33-21/h4-5,8-13,17,21H,6-7,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYZSPSBAONGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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